4-Methylnaphthalene-1,2-diol
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Overview
Description
4-Methylnaphthalene-1,2-diol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group at the 4-position and hydroxyl groups at the 1 and 2 positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnaphthalene-1,2-diol typically involves the hydroxylation of 4-methylnaphthalene. One common method is the oxidation of 4-methylnaphthalene using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
4-Methylnaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylnaphthalene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
2-Methylnaphthalene-1,4-diol: Another naphthalene derivative with hydroxyl groups at different positions.
1,2-Dihydroxynaphthalene: Lacks the methyl group but has similar hydroxylation.
4-Methylnaphthalene-1,4-diol: Similar structure but different hydroxylation pattern.
Uniqueness: 4-Methylnaphthalene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a methyl group on the naphthalene ring allows for unique interactions and reactivity compared to other naphthalene derivatives .
Properties
CAS No. |
67535-21-1 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C11H10O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6,12-13H,1H3 |
InChI Key |
SJHXXPMCRZJNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)O |
Origin of Product |
United States |
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